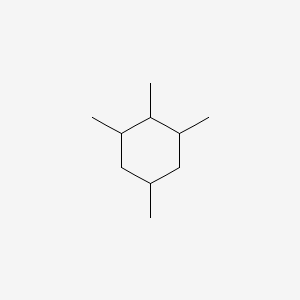
1,2,3,5-Tetramethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Tetramethylcyclohexane is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where four hydrogen atoms are replaced by methyl groups at the 1, 2, 3, and 5 positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Métodos De Preparación
1,2,3,5-Tetramethylcyclohexane can be synthesized through several methods:
Análisis De Reacciones Químicas
1,2,3,5-Tetramethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols.
Substitution: Halogenation reactions can occur when this compound is treated with halogens (e.g., chlorine or bromine) under specific conditions. .
Aplicaciones Científicas De Investigación
1,2,3,5-Tetramethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it valuable for studying steric effects and conformational analysis.
Biology: In biological research, it is used to study the effects of methylation on cyclohexane derivatives and their interactions with biological molecules.
Medicine: Although not widely used in medicine, it serves as a model compound for studying the pharmacokinetics and metabolism of methylated cyclohexanes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Mecanismo De Acción
The mechanism of action of 1,2,3,5-tetramethylcyclohexane involves its interactions with various molecular targets. The compound’s methyl groups can influence its binding affinity and reactivity with other molecules. The pathways involved in its mechanism of action include:
Steric Effects: The presence of four methyl groups creates steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Hydrophobic Interactions: The hydrophobic nature of the methyl groups enhances the compound’s solubility in nonpolar solvents and its interactions with hydrophobic regions of biological molecules
Comparación Con Compuestos Similares
1,2,3,5-Tetramethylcyclohexane can be compared with other similar compounds, such as:
1,1,3,5-Tetramethylcyclohexane: This compound has a different arrangement of methyl groups, leading to variations in its chemical properties and reactivity.
1,1,2,5-Tetramethylcyclohexane: Another isomer with a distinct methyl group arrangement, affecting its steric and electronic properties.
Cyclohexane Derivatives: Other substituted cyclohexanes, such as methylcyclohexane and dimethylcyclohexane, can be compared based on their steric and electronic effects.
Propiedades
Número CAS |
3726-36-1 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
1,2,3,5-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-7-5-8(2)10(4)9(3)6-7/h7-10H,5-6H2,1-4H3 |
Clave InChI |
HLPYGMSCWOQRJN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(C(C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


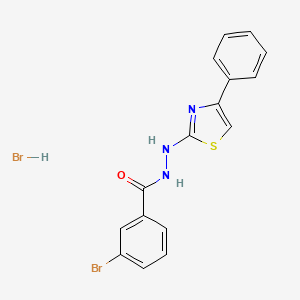


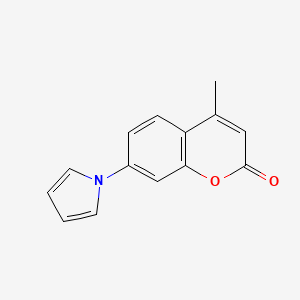

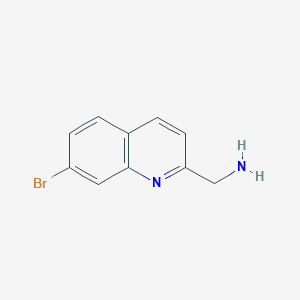
![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
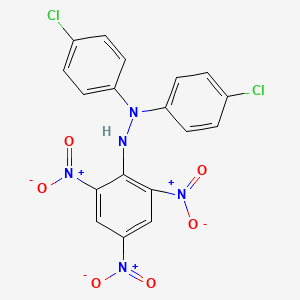
![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)
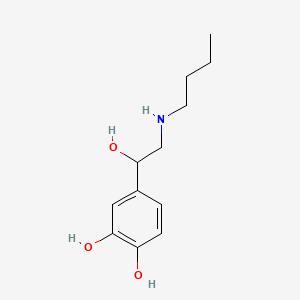
![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)

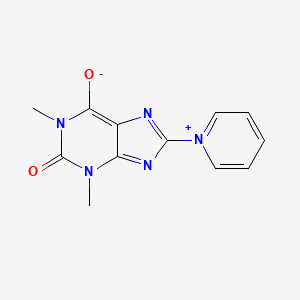
![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)
